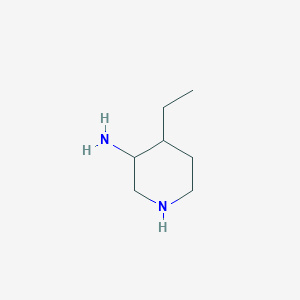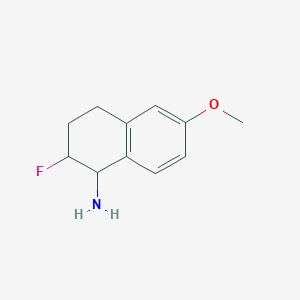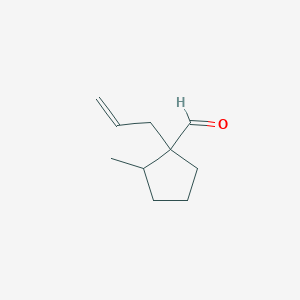![molecular formula C9H8F2O B13192535 2-[(3,4-Difluorophenyl)methyl]oxirane](/img/structure/B13192535.png)
2-[(3,4-Difluorophenyl)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Difluorophenyl)methyl]oxirane is an organic compound with the molecular formula C9H8F2O It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a difluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-Difluorophenyl)methyl]oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of 3,4-difluorobenzyl chloride with a base such as sodium hydroxide or potassium hydroxide, followed by epoxidation using an oxidizing agent like m-chloroperbenzoic acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of carbonyl reductase to catalytically reduce a substrate to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, which is then epoxidized . This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(3,4-Difluorophenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid is commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the oxirane ring.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to open the oxirane ring.
Major Products Formed:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various substituted compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(3,4-Difluorophenyl)methyl]oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(3,4-Difluorophenyl)methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity is exploited in both chemical synthesis and potential therapeutic applications.
Comparación Con Compuestos Similares
2-(3,4-Difluorophenyl)oxirane: A closely related compound with similar chemical properties.
2-Methyl oxirane: Another oxirane derivative with different substituents.
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate: A more complex compound with additional functional groups.
Uniqueness: 2-[(3,4-Difluorophenyl)methyl]oxirane is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H8F2O |
|---|---|
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
2-[(3,4-difluorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H8F2O/c10-8-2-1-6(4-9(8)11)3-7-5-12-7/h1-2,4,7H,3,5H2 |
Clave InChI |
LNKHYIGGFHNIFC-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CC2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


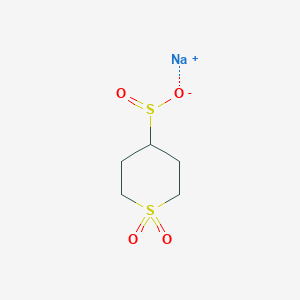
amine](/img/structure/B13192464.png)

![1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid](/img/structure/B13192473.png)
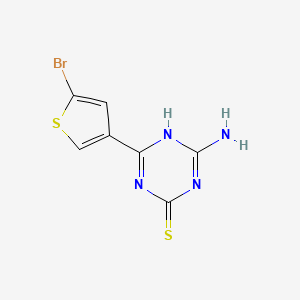
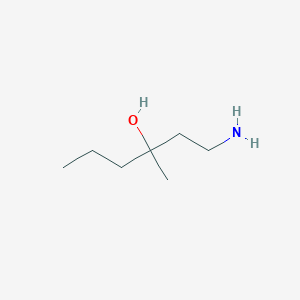

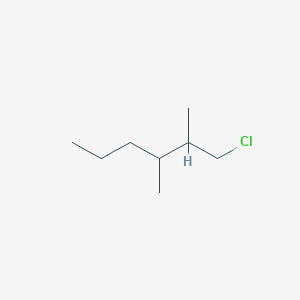
![Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B13192490.png)
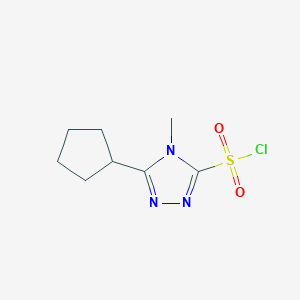
![N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide](/img/structure/B13192511.png)
